N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
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Overview
Description
N-{3’-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is a complex organic compound that features a spirocyclic structure incorporating both indole and thiadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiadiazole precursors, followed by their coupling under specific conditions to form the spirocyclic structure. Common reagents used in these reactions include acetic anhydride, benzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-{3’-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic indole derivatives and thiadiazole-containing molecules. Examples include:
- Spiro[indole-3,2’-[1,3,4]thiadiazole] derivatives
- Indole-3-acetic acid
- Thiazolidine derivatives
Uniqueness
What sets N-{3’-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide apart is its unique spirocyclic structure, which may confer distinct biological activities and chemical reactivity compared to other compounds. This uniqueness makes it a valuable target for further research and development.
Biological Activity
N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, focusing on its anticancer and antimicrobial properties.
1. Synthesis and Characterization
The compound is synthesized through a multi-step process involving the formation of the spirothiadiazole core followed by acetylation and benzyl substitution. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm the structure and purity of the compound.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The evaluation of its cytotoxic effects on various cancer cell lines has shown promising results.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.0 | Inhibition of STAT3 transcription factors |
HCT116 (Colon) | 12.5 | Induction of apoptosis |
The IC50 values indicate that the compound exhibits significant inhibitory activity against MCF-7 and HCT116 cell lines. Mechanistic studies suggest that it may inhibit STAT3 transcription factors and induce apoptosis through mitochondrial pathways.
2.2 Antimicrobial Activity
In addition to anticancer properties, the compound has been assessed for antimicrobial activity against various bacterial strains. Preliminary results indicate moderate to strong inhibitory effects.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
3. Case Studies and Research Findings
A recent study published in the International Journal of Molecular Sciences investigated a series of thiadiazole derivatives and their biological activities. Among these derivatives, this compound was noted for its potent anticancer effects against both MCF-7 and HCT116 cells . The study utilized molecular docking studies to predict interactions with key proteins involved in cancer progression.
4.
This compound demonstrates significant potential as an anticancer and antimicrobial agent. Further research is warranted to explore its mechanisms of action in greater detail and to evaluate its efficacy in vivo.
Properties
IUPAC Name |
N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-8-7-11-17-18(13)24(12-16-9-5-4-6-10-16)19(28)21(17)25(15(3)27)23-20(29-21)22-14(2)26/h4-11H,12H2,1-3H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIKHEWJTCNSCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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